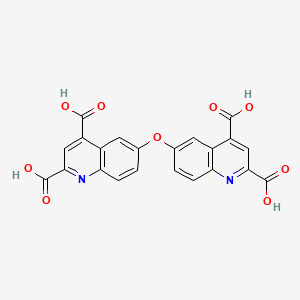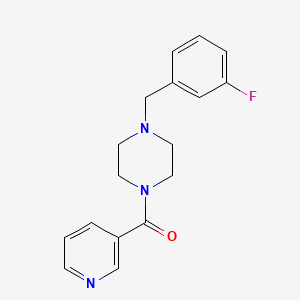![molecular formula C17H17ClN2O3 B4936211 N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B4936211.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide, also known as CEC, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic uses. CEC belongs to the class of compounds known as benzamides and has been studied for its ability to modulate various biological processes.
Wirkmechanismus
N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide exerts its biological effects by binding to specific receptors in the body. The exact mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide is not fully understood, but it is believed to modulate various signaling pathways involved in cell growth, proliferation, and apoptosis.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide can induce apoptosis, inhibit cell proliferation, and modulate the immune response. In vivo studies have shown that N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide can inhibit tumor growth, improve cognitive function, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide in lab experiments is its high purity and yield. This allows for accurate and reproducible results. However, one limitation of using N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide. One area of interest is the development of N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide-based therapies for cancer and neurodegenerative diseases. Another area of interest is the exploration of the potential of N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide as a modulator of the immune response. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide and its potential side effects.
In conclusion, N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide is a synthetic compound that has shown potential for use in various fields of scientific research. Its ability to modulate various biological processes makes it a promising candidate for the development of new therapies. Further research is needed to fully understand the mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide and its potential therapeutic uses.
Synthesemethoden
The synthesis of N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide involves several steps, including the reaction of 4-chloroacetophenone with 3-methoxybenzaldehyde to form the intermediate compound, followed by reaction with ethylenediamine to form the final product. The synthesis of N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide has been studied for its potential therapeutic uses in various fields such as cancer research, neuroscience, and immunology. In cancer research, N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide has been shown to modulate the immune response by regulating the production of cytokines.
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-15-4-2-3-14(11-15)20-17(22)16(21)19-10-9-12-5-7-13(18)8-6-12/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTKVSXHRUVVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6848478 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1H-inden-2-yl)-4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4936131.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936133.png)
![1-[4-(4-isopropylphenoxy)butyl]piperidine](/img/structure/B4936138.png)
![1-(2-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B4936145.png)
amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4936147.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4936155.png)

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B4936176.png)

![(4aS*,8aR*)-2-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B4936183.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4936194.png)

![2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B4936226.png)
